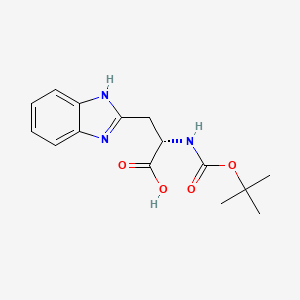![molecular formula C7H13NO B14033366 (R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)
(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4-Azaspiro[2.4]heptan-5-YL)methanol is a chemical compound with a unique spirocyclic structure. This compound features a spiro junction between a four-membered azetidine ring and a seven-membered oxepane ring, with a hydroxymethyl group attached to the nitrogen atom of the azetidine ring. The compound’s stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Azaspiro[2.4]heptan-5-YL)methanol typically involves the formation of the spirocyclic core followed by the introduction of the hydroxymethyl group. One common synthetic route includes:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Spirocyclic Core Formation: The azetidine ring is then fused with a seven-membered oxepane ring through spirocyclization reactions.
Introduction of the Hydroxymethyl Group: The final step involves the functionalization of the nitrogen atom with a hydroxymethyl group, often using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of ®-(4-Azaspiro[2.4]heptan-5-YL)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are tailored to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-(4-Azaspiro[2.4]heptan-5-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-(4-Azaspiro[2.4]heptan-5-YL)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-(4-Azaspiro[2.4]heptan-5-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol: The enantiomer of the compound with different stereochemistry.
Spirocyclic Amines: Compounds with similar spirocyclic structures but different functional groups.
Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to different cyclic or acyclic structures.
Uniqueness
®-(4-Azaspiro[2.4]heptan-5-YL)methanol is unique due to its specific ®-configuration and the combination of a spirocyclic core with a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(5R)-4-azaspiro[2.4]heptan-5-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-5-6-1-2-7(8-6)3-4-7/h6,8-9H,1-5H2/t6-/m1/s1 |
InChI Key |
QAUMNQJMWYANBZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC2(CC2)N[C@H]1CO |
Canonical SMILES |
C1CC2(CC2)NC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)







